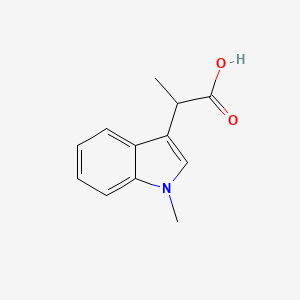

2-(1-methyl-1H-indol-3-yl)propanoic acid

Description

Significance of the Indole (B1671886) Scaffold in Medicinal and Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic compounds. Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. This versatility has led to the development of numerous indole-based drugs with diverse therapeutic applications, such as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.

The indole ring's unique electronic properties, including its ability to participate in hydrogen bonding and π-stacking interactions, are crucial for its biological activity. Furthermore, the indole scaffold can be readily functionalized at various positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The N-H proton of the indole ring, for instance, can act as a hydrogen bond donor, and its substitution, such as with a methyl group, can significantly alter a compound's biological profile by modifying its lipophilicity, metabolic stability, and binding affinity to target proteins.

Overview of Indolepropanoic Acid Derivatives in Biological Systems

Indolepropanoic acid derivatives are a subclass of indole compounds that have demonstrated a range of important biological functions. A prominent example is indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota. Research has highlighted IPA's potent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and protecting against oxidative stress-induced cellular damage. This has led to investigations into its potential neuroprotective effects in conditions such as Alzheimer's disease.

Beyond its antioxidant capacity, indole-3-propionic acid and its derivatives have been shown to modulate various cellular signaling pathways. Studies have indicated their involvement in anti-inflammatory processes and their potential to influence metabolic pathways. The presence of the propanoic acid side chain is critical for the biological activity of these molecules, as it provides a carboxylic acid functional group that can participate in ionic interactions and hydrogen bonding with biological targets. The position and substitution of this side chain on the indole ring, as well as modifications to the indole nucleus itself, are key determinants of the specific biological activities of these derivatives.

Rationale for Investigating 2-(1-methyl-1H-indol-3-yl)propanoic acid within this Research Paradigm

The specific investigation of 2-(1-methyl-1H-indol-3-yl)propanoic acid is driven by a systematic approach to understanding the structure-activity relationships within the indolepropanoic acid class. The rationale for focusing on this particular molecule is multifaceted and grounded in established principles of medicinal chemistry.

Firstly, the placement of the propanoic acid at the C3 position of the indole ring is a common feature in many biologically active indole derivatives, including the aforementioned indole-3-propionic acid. The introduction of a methyl group at the second position of this propanoic acid side chain introduces a chiral center, which can lead to stereospecific interactions with biological targets and potentially different pharmacological profiles for each enantiomer.

Secondly, the methylation of the indole nitrogen at the N1 position is a deliberate modification aimed at exploring its impact on the molecule's properties. N-methylation eliminates the hydrogen bond donating capability of the indole N-H group, which can be critical for binding to certain biological targets. This modification also increases the lipophilicity of the compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability or altered target engagement. For instance, in the development of GPR40 agonists, N-methylation of indole-5-propanoic acid derivatives was found to significantly reduce their activity, highlighting the importance of the indole N-H for receptor binding in that specific context researchgate.net. Conversely, in other molecular frameworks, N-methylation is a well-established strategy to enhance potency or modify selectivity.

Therefore, the synthesis and biological evaluation of 2-(1-methyl-1H-indol-3-yl)propanoic acid represent a logical progression in the exploration of the chemical space around indolepropanoic acids. By systematically altering the substitution pattern on both the indole nucleus and the propanoic acid side chain, researchers can elucidate the key structural features required for specific biological activities. This knowledge is invaluable for the rational design of novel indole-based compounds with potentially enhanced therapeutic efficacy or unique pharmacological properties.

Data Tables

Chemical and Physical Properties of 2-(1-methyl-1H-indol-3-yl)propanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-(1-methyl-1H-indol-3-yl)propanoic acid |

| SMILES | CC(C(=O)O)c1cn(C)c2ccccc12 |

| InChI | InChI=1S/C12H13NO2/c1-8(12(14)15)10-7-13(2)11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,14,15) |

| Predicted XlogP | 2.0 |

Data sourced from PubChem and is predicted. uni.lu

Biological Activities of Selected Indolepropanoic Acid Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| Indole-3-propionic acid | Potent antioxidant, neuroprotective | nih.gov |

| N-methylated indole-5-propanoic acid derivatives | GPR40 agonists (activity lost upon N-methylation) | researchgate.net |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Cytosolic phospholipase A2α inhibitors | |

| 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid derivatives | Antimicrobial activity | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(12(14)15)10-7-13(2)11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJKELIYCFNOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C2=CC=CC=C21)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

General Approaches to Indole (B1671886) and Indole-3-Propanoic Acid Synthesis

The assembly of the indole ring system is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that continue to be refined and adapted. The subsequent or concurrent introduction of the 3-propanoic acid moiety presents its own set of synthetic challenges and opportunities.

The synthesis of the indole nucleus has been a subject of intense study for over a century, leading to the development of a diverse array of synthetic methods. These can be broadly categorized into classical and modern routes, each with its own advantages and limitations.

Classical Indole Syntheses: These are well-established, named reactions that have been the bedrock of indole chemistry for decades.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this remains one of the most widely used methods for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. nih.govdocumentsdelivered.com The reaction is versatile, allowing for the preparation of a wide range of substituted indoles. The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. nih.gov

Madelung Synthesis: This method involves the intramolecular cyclization of an N-acylated o-toluidine (B26562) at high temperatures with a strong base. While effective for certain applications, the harsh reaction conditions can limit its applicability to substrates with sensitive functional groups.

Reissert Synthesis: This approach involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic ester, which is then reductively cyclized to yield an indole-2-carboxylic acid.

Leimgruber-Batcho Indole Synthesis: A versatile and high-yielding method that allows for the synthesis of a variety of substituted indoles under relatively mild conditions. It begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by reductive cyclization.

Nenitzescu Indole Synthesis: This method is particularly useful for the synthesis of 5-hydroxyindoles and involves the reaction of a benzoquinone with a β-enamino ester.

Modern Indole Syntheses: In recent years, transition-metal-catalyzed reactions have revolutionized indole synthesis, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Syntheses: Palladium catalysis has been extensively used for indole ring formation. The Buchwald modification of the Fischer indole synthesis, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. nih.gov Other palladium-catalyzed methods include the Heck, Suzuki, and Sonogashira couplings to construct key intermediates that can then be cyclized to form the indole ring.

Copper-Catalyzed Syntheses: Copper-catalyzed reactions have also emerged as powerful tools for indole synthesis, often involving intramolecular C-N bond formation.

Gold-Catalyzed Syntheses: Gold catalysts have shown remarkable efficiency in promoting the cyclization of ortho-alkynyl anilines to form indoles.

| Synthetic Method | Key Reactants | General Conditions | Key Features |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Highly versatile, widely used |

| Madelung Synthesis | N-acylated o-toluidine | Strong base, high temperature | Suitable for simple indoles |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Base, then reduction | Yields indole-2-carboxylic acids |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene, Formamide acetal | Reduction | High-yielding, versatile |

| Nenitzescu Synthesis | Benzoquinone, β-Enamino ester | Forms 5-hydroxyindoles | |

| Modern Catalytic Methods | Various (e.g., aryl halides, alkynes) | Transition metal catalysts (Pd, Cu, Au) | Mild conditions, high tolerance |

.

When the propanoic acid side chain is substituted at the α- or β-position, a stereocenter is created, necessitating stereoselective synthetic methods to obtain enantiomerically pure compounds. This is particularly important in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer.

One notable approach for achieving enantioselectivity is the direct α-alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries. This method has been successfully applied to the enantioselective methylation of N-methyl-3-indoleacetic acid, a close analogue of the target compound, affording the product in good yield and high enantioselectivity (84% ee). nih.gov This strategy demonstrates the feasibility of introducing chirality at the α-position of the propanoic acid side chain.

Synthesis of 1-Methylated Indole Scaffolds and Related Propanoic Acid Derivatives

The introduction of a methyl group at the N1 position of the indole ring can significantly impact the compound's physical, chemical, and biological properties. Several methods are available for the N-methylation of indoles.

A common and effective method involves the deprotonation of the indole nitrogen with a strong base, such as sodium amide or sodium hydride, followed by quenching with an electrophilic methylating agent like methyl iodide. researchgate.net This reaction is typically carried out in an inert solvent like liquid ammonia (B1221849) or dimethylformamide (DMF). Alternatively, phase-transfer catalysis can be employed for the N-alkylation of indole derivatives.

For the synthesis of N-methylated indole-3-propanoic acids, a direct approach involves the reaction of 1-methylindole (B147185) with a suitable three-carbon synthon. Alternatively, indole-3-propanoic acid can be synthesized first, followed by N-methylation.

Targeted Synthesis of 2-(1-methyl-1H-indol-3-yl)propanoic acid and its Analogues

While a specific, detailed synthetic procedure for 2-(1-methyl-1H-indol-3-yl)propanoic acid is not extensively documented in readily available literature, its synthesis can be logically deduced from established methods for similar compounds. A plausible and efficient route would involve the α-methylation of the corresponding N-methyl-indole-3-acetic acid.

A study on the highly enantioselective direct alkylation of arylacetic acids provides a strong precedent for this approach. In this study, N-methyl-3-indoleacetic acid was successfully α-methylated using iodomethane (B122720) in the presence of a chiral lithium amide base, yielding the desired 2-(1-methyl-1H-indol-3-yl)propanoic acid in 71% yield and 84% enantiomeric excess. nih.gov This method not only provides a direct route to the target molecule but also offers a pathway to enantiomerically enriched versions.

An alternative, though likely more complex, approach could involve a Fischer indole synthesis using N-methylphenylhydrazine and a suitable keto-acid derivative, such as levulinic acid, followed by appropriate functional group manipulations.

Chemical Transformations and Derivatization for Structure-Activity Exploration

The derivatization of 2-(1-methyl-1H-indol-3-yl)propanoic acid is crucial for exploring its structure-activity relationships (SAR) in various biological contexts. The carboxylic acid moiety, the indole ring, and the α-methyl group offer several handles for chemical modification.

Modifications of the Carboxylic Acid:

Esterification: The carboxylic acid can be readily converted to a variety of esters by reaction with alcohols under acidic conditions or using coupling agents.

Amidation: Coupling of the carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of amides. This is a common strategy in medicinal chemistry to modulate properties such as solubility, cell permeability, and metabolic stability.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Modifications of the Indole Ring:

Electrophilic Aromatic Substitution: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C5 and C6 positions. Halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce a variety of substituents onto the benzene (B151609) portion of the indole ring. These modifications can significantly influence the electronic and steric properties of the molecule, which can in turn affect its biological activity.

Cross-Coupling Reactions: For more complex modifications, the indole ring can be functionalized via transition-metal-catalyzed cross-coupling reactions. For example, a halogenated indole derivative can be subjected to Suzuki, Stille, or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amino groups.

The systematic exploration of these derivatization pathways allows for a comprehensive understanding of the SAR of 2-(1-methyl-1H-indol-3-yl)propanoic acid and its analogues, which is essential for the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques for Indole (B1671886) Propanoic Acids

Chromatographic methods are fundamental for the isolation and quantification of indole propanoic acids from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like indole propanoic acids. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating such compounds based on their hydrophobicity.

A typical RP-HPLC method for the separation of indolic compounds, including those structurally similar to 2-(1-methyl-1H-indol-3-yl)propanoic acid, would employ a C8 or C18 stationary phase. pensoft.netnih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly achieved using a fluorescence detector, which offers high sensitivity and selectivity for indole-containing molecules by exciting them at a specific wavelength (e.g., 280-285 nm) and measuring the emission at a longer wavelength (e.g., 350 nm). nih.govnih.gov This methodology allows for the effective separation and quantification of various indole derivatives in a single analytical run. nih.gov

Table 1: Illustrative HPLC Parameters for Separation of Indolic Compounds

| Parameter | Value |

| Column | Symmetry C8 / Hypersil C18 nih.govnih.gov |

| Mobile Phase | Gradient elution with aqueous buffer and acetonitrile/methanol nih.govnih.govresearchgate.net |

| Flow Rate | 0.6 - 1.0 mL/min pensoft.netnih.gov |

| Detection | Fluorescence (Excitation: ~280-285 nm, Emission: ~350 nm) nih.govnih.gov |

| Column Temperature | 30-40 °C pensoft.netnih.gov |

This table presents typical parameters used for the analysis of indole-containing compounds and serves as a guide for the analysis of 2-(1-methyl-1H-indol-3-yl)propanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, carboxylic acids like 2-(1-methyl-1H-indol-3-yl)propanoic acid are generally non-volatile and require a derivatization step to increase their volatility for GC analysis.

A common derivatization method involves methylation of the carboxylic acid group. nih.gov This can be achieved using reagents such as diazomethane (B1218177) or methanolic HCl. nih.govresearchgate.net Another approach is the use of methyl chloroformate for the derivatization of phytohormones, including indole-3-acetic acid. nih.gov Once derivatized, the analyte can be introduced into the GC system. The separation is typically performed on a capillary column with a non-polar stationary phase. The temperature of the column is gradually increased (a temperature program) to elute compounds based on their boiling points. The eluted compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net

Table 2: Typical GC-MS Analysis Parameters for Derivatized Carboxylic Acids

| Parameter | Value |

| Derivatization Reagent | Methanolic HCl / Methyl Chloroformate nih.govnih.gov |

| Column | Capillary column (e.g., Varian Factor Four 5 ms) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Temperature | 250 °C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV hmdb.ca |

| Mass Analyzer | Single Quadrupole or Time-of-Flight (TOF) |

This table outlines common parameters for the GC-MS analysis of derivatized carboxylic acids, which would be applicable to 2-(1-methyl-1H-indol-3-yl)propanoic acid following an appropriate derivatization procedure.

Spectroscopic Identification and Structural Elucidation Methodologies

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information about the molecular structure of 2-(1-methyl-1H-indol-3-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms. For 2-(1-methyl-1H-indol-3-yl)propanoic acid, ¹H NMR and ¹³C NMR spectra would provide key structural details.

In the ¹H NMR spectrum, one would expect to see distinct signals for the protons on the indole ring, the methyl group attached to the indole nitrogen, the methine proton, the methyl group of the propanoic acid side chain, and the acidic proton of the carboxyl group. The chemical shifts (δ) and splitting patterns of these signals would confirm the connectivity of the atoms. For instance, the protons of the two methyl groups in 2-methylpropanoic acid appear as a doublet due to coupling with the single methine proton. docbrown.info

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the carbons of the propanoic acid side chain and the N-methyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Propanoic Acid Derivatives

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~10-13 | ~170-185 |

| Indole Ring Protons | ~6.5-8.0 | ~100-140 |

| N-Methyl (N-CH₃) | ~3.7 | ~30-35 |

| Methine (CH) | ~2.5-3.0 | ~35-45 |

| Side-chain Methyl (CH₃) | ~1.2 | ~15-20 |

This table provides estimated chemical shift ranges for the different functional groups in 2-(1-methyl-1H-indol-3-yl)propanoic acid based on data for similar structures.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For 2-(1-methyl-1H-indol-3-yl)propanoic acid (C₁₂H₁₃NO₂), the expected monoisotopic mass is 203.0946 g/mol . uni.lu

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. In addition to providing the exact mass of the molecular ion, HRMS can be used to analyze the fragmentation patterns of the molecule (MS/MS), which gives further structural information. For indole-3-propionic acid, a common fragment ion observed is at m/z 130.1000, corresponding to the indolemethyl cation. massbank.eu

Table 4: Predicted Collision Cross Section (CCS) Data for 2-(1-methyl-1H-indol-3-yl)propanoic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.10192 | 143.3 |

| [M+Na]⁺ | 226.08386 | 152.9 |

| [M-H]⁻ | 202.08736 | 146.1 |

| [M+NH₄]⁺ | 221.12846 | 163.7 |

Data sourced from PubChem, predicted using CCSbase. uni.lu

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-(1-methyl-1H-indol-3-yl)propanoic acid would exhibit characteristic absorption bands corresponding to its functional groups.

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is broadened by hydrogen bonding. docbrown.infodocbrown.info A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 2850-3100 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the specific molecule. docbrown.info

Table 5: Characteristic FT-IR Absorption Bands for Propanoic Acid Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, stretching vibration |

| C-H (Aromatic/Aliphatic) | 2850-3100 | Stretching vibrations |

| C=O (Carbonyl) | 1700-1725 | Strong, sharp, stretching vibration |

| C-N (Indole) | ~1300-1350 | Stretching vibration |

| C-O (Carboxylic Acid) | ~1210-1320 | Stretching vibration |

This table summarizes the expected characteristic infrared absorption bands for a molecule like 2-(1-methyl-1H-indol-3-yl)propanoic acid based on data for propanoic acid and its derivatives. docbrown.infodocbrown.info

Quantitative Determination Techniques for Indole Propanoic Acid Derivatives in Complex Matrices

The accurate quantification of indole propanoic acid derivatives, such as 2-(1-methyl-1H-indol-3-yl)propanoic acid, in complex biological matrices like plasma, urine, and saliva is crucial for metabolomic and pharmacokinetic studies. The low concentrations of these analytes and the presence of interfering substances necessitate highly sensitive and selective analytical methods. This section details advanced techniques employed for the sample preparation and quantitative determination of this class of compounds.

Spectrofluorimetric Procedures

Spectrofluorimetry offers a highly sensitive approach for the determination of indole derivatives. These methods often rely on a chemical reaction to generate a fluorescent product, or fluorophore, which can then be measured.

One established procedure involves the derivatization of indole propanoic acids with a copper sulphate-sulphuric acid solution. This reaction creates a fluorophore that allows for quantification. researchgate.net The optimization of reaction conditions, such as temperature and reaction time, is critical to achieving maximum fluorescence intensity and, consequently, the lowest possible detection limits. To enhance the selectivity and resolve overlapping spectral bands from different indole derivatives or interfering compounds in a sample, advanced techniques like synchronous and derivative spectrofluorimetry are employed. researchgate.net The use of first- and second-derivative synchronous scanning can significantly improve the analytical utility of the method. researchgate.net

Studies have demonstrated the successful application of this method for the determination of various indole carboxylic acids, achieving detection limits in the low nanogram per milliliter range. researchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatization Reagent | Copper(II)-Sulphuric Acid Solution | researchgate.net |

| Analytical Technique | First- and Second-Derivative Synchronous Spectrofluorimetry | researchgate.net |

| Detection Limit (Indole-3-propanoic acid) | 12 ng/ml | researchgate.net |

| Detection Limit (Indole-3-acetic acid) | 3 ng/ml | researchgate.net |

| Detection Limit (Indole-3-butyric acid) | 6 ng/ml | researchgate.net |

Microextraction by Packed Sorbent (MEPS) for Sample Preparation

Effective sample preparation is a critical step to isolate target analytes from complex matrices, remove interferences, and pre-concentrate the sample before analysis. Microextraction by Packed Sorbent (MEPS) is an innovative and miniaturized version of conventional solid-phase extraction (SPE). nih.govmdpi.com This technique is noted for its efficiency, speed, and minimal consumption of solvents and sample volumes, making it an environmentally friendly or "green" method. diva-portal.org

In the MEPS process, a small amount of sorbent material (typically 1-2 mg) is packed directly inside a micro-syringe (100–250 µL) as a plug or cartridge. nih.govmdpi.com This design combines sample extraction, pre-concentration, and clean-up into a single, streamlined device. MEPS has been successfully used to extract a wide array of analytes, including metabolites and drugs, from various biological fluids such as urine, plasma, and saliva. nih.gov

The procedure generally involves four key steps: conditioning the sorbent, loading the sample (often through repeated aspiration/dispersion cycles), washing away interferences, and finally eluting the purified analytes with a small volume of solvent. mdpi.com The choice of sorbent is critical for achieving selectivity; common materials include reversed-phase silica (B1680970) like C18, which is effective for extracting hydrophobic or polar organic analytes from aqueous matrices. nih.gov The automated potential of MEPS makes it highly suitable for high-throughput analysis in clinical and research settings. nih.gov

| Step | Description | Common Parameters | Reference |

|---|---|---|---|

| 1. Conditioning | The sorbent is activated and equilibrated with solvents to ensure reproducible interaction with the analyte. | Methanol followed by water. | mdpi.com |

| 2. Sample Loading | The sample is drawn through the sorbent bed multiple times to allow for analyte adsorption. | Small sample volumes (microliters). | nih.govnih.gov |

| 3. Washing | Interfering and non-retained components are removed from the sorbent bed using a weak solvent. | Water or a low-percentage organic solvent mixture. | mdpi.com |

| 4. Elution | The retained analytes are desorbed and collected using a small volume of a strong solvent. | Organic solvents (e.g., acetonitrile, methanol) or mixtures. | mdpi.com |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity, providing a microscopic understanding of chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules. For complex heterocyclic systems like indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G, provide reliable results that correlate well with experimental data.

Computational studies on closely related indole structures, such as 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, have demonstrated the utility of DFT in optimizing molecular geometry and analyzing bonding parameters. Such analyses for 2-(1-methyl-1H-indol-3-yl)propanoic acid would similarly reveal key structural features, including bond lengths, bond angles, and dihedral angles, which are essential for understanding its conformational preferences and steric properties. Furthermore, DFT can be used to calculate thermodynamic properties and predict infrared spectra, offering a theoretical counterpart to experimental spectroscopic analysis.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will exhibit higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In DFT studies of related molecules, these orbital energies are calculated to predict the most likely sites for electrophilic and nucleophilic attack. For 2-(1-methyl-1H-indol-3-yl)propanoic acid, the electron-rich indole nucleus is expected to dominate the HOMO, while the LUMO would likely be distributed across the aromatic system. The precise energies and distribution of these orbitals, determined through calculation, are fundamental to predicting its reaction mechanisms.

| Parameter | Description | Significance in Reactivity Prediction |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy levels suggest stronger electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy levels suggest stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests high reactivity. |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecules, such as 2-(1-methyl-1H-indol-3-yl)propanoic acid, within the active site of a target protein.

Docking studies performed on various indole-based compounds have revealed their potential to interact with a wide range of biological targets. For instance, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have been docked against antibacterial targets like FtsZ proteins and (p)ppGpp synthetases. These studies typically identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

In a hypothetical docking study of 2-(1-methyl-1H-indol-3-yl)propanoic acid, the carboxylic acid group would be a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in a protein's active site. The flat, aromatic indole ring could engage in pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, while the methyl group could form hydrophobic interactions. The results of such simulations are often expressed as a binding energy or docking score, which provides a qualitative estimate of binding affinity.

| Interaction Type | Potential Interacting Groups on the Compound | Examples of Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid (-COOH) group, Indole N-H (if not methylated) | Arginine (ARG), Asparagine (ASN), Serine (SER), Histidine (HIS) |

| Hydrophobic Interactions | Methyl (-CH3) group, Propanoic acid chain, Indole ring | Alanine (ALA), Valine (VAL), Leucine (LEU), Isoleucine (ILE) |

| Pi-Pi Stacking | Indole aromatic ring system | Phenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR studies on indole derivatives have been successfully employed to predict various biological activities. For example, a 2D-QSAR study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives identified key molecular descriptors that correlate with their anti-influenza A virus activity. These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. The statistical robustness of a QSAR model is typically evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).

For a series of compounds including 2-(1-methyl-1H-indol-3-yl)propanoic acid, a QSAR model could be developed to predict a specific activity, such as anti-inflammatory or antimicrobial effects. The model would utilize calculated molecular descriptors representing steric, electronic, and hydrophobic properties to establish a predictive equation for biological efficacy.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to study the stability of protein-ligand complexes predicted by molecular docking, explore the conformational flexibility of the ligand within the binding site, and calculate more accurate binding free energies.

In Silico Prediction of Pharmacological Properties and Drug-Likeness

Before committing to expensive and time-consuming synthesis and experimental testing, the pharmacological and pharmacokinetic properties of a potential drug candidate can be estimated using in silico methods. These predictions assess a molecule's "drug-likeness" by evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Online tools and software are frequently used to calculate physicochemical properties and predict ADMET parameters based on a molecule's structure. A key component of this analysis is assessing compliance with established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. For a related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, in silico analysis using the SwissADME server predicted good permeability and oral absorption, along with potential interactions with cytochrome P450 enzymes. Similar predictions for 2-(1-methyl-1H-indol-3-yl)propanoic acid would be essential to evaluate its potential as a drug candidate. These predictions typically include parameters such as lipophilicity (LogP), water solubility, and bioavailability score.

| Property Category | Predicted Parameter | Importance for Drug Development |

| Physicochemical | Molecular Weight (MW) | Affects diffusion and absorption; typically <500 Da for oral drugs. |

| Lipophilicity | LogP (octanol/water partition coefficient) | Influences solubility, permeability, and binding. Optimal range is typically <5. |

| Hydrogen Bonding | H-bond Donors & H-bond Acceptors | Affects solubility and membrane permeability. Donors should be ≤5, Acceptors ≤10. |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | Predicts how well the compound is absorbed from the gut. |

| Pharmacokinetics | Blood-Brain Barrier (BBB) Permeation | Indicates if the compound can cross into the central nervous system. |

| Medicinal Chemistry | Lipinski's Rule of Five Violations | A filter to assess "drug-likeness"; zero violations are preferred for oral drugs. |

| Medicinal Chemistry | Bioavailability Score | An overall score estimating the fraction of an administered dose that reaches systemic circulation. |

Biological Activities and Mechanistic Insights of Indole Based Propanoic Acid Systems

Modulation of Enzyme Activity by Indole (B1671886) Derivatives

The capacity of 2-(1-methyl-1H-indol-3-yl)propanoic acid to modulate the activity of several key enzyme systems was investigated.

Inhibition of Tryptophan Catabolic Enzymes (e.g., Indoleamine 2,3-dioxygenase, IDO)

No specific research findings detailing the inhibitory activity of 2-(1-methyl-1H-indol-3-yl)propanoic acid against tryptophan catabolic enzymes, such as Indoleamine 2,3-dioxygenase (IDO), were identified in the reviewed scientific literature. While the broader class of indole derivatives has been studied for IDO inhibition, data pertaining specifically to this N-methylated propanoic acid derivative is not available. nih.govnih.gov

Interaction with Proteases and Polymerases (e.g., HCV NS3/4A, SARS-CoV-2 Mpro, HCV NS5B)

There is no available scientific data from the reviewed literature describing the interaction of 2-(1-methyl-1H-indol-3-yl)propanoic acid with viral proteases or polymerases, including Hepatitis C Virus (HCV) NS3/4A, Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease (SARS-CoV-2 Mpro), or HCV NS5B.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A comprehensive search of published studies did not yield any specific data on the cholinesterase inhibitory properties of 2-(1-methyl-1H-indol-3-yl)propanoic acid. Research on related compounds, such as esters of the parent compound indole-3-propionic acid, has been conducted, but specific inhibitory constants or mechanistic details for 2-(1-methyl-1H-indol-3-yl)propanoic acid against Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) are not documented. nih.govacs.orgmdpi.com

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

No direct research was found that specifically evaluates the inhibitory effect of 2-(1-methyl-1H-indol-3-yl)propanoic acid on cytosolic phospholipase A2α (cPLA2α). The broader family of indole-based compounds has been explored for cPLA2α inhibition, but specific findings, such as IC50 values or binding affinities for the N-methylated propanoic acid derivative, are absent from the current scientific record. mdpi.comnih.govnih.gov

Receptor Agonism/Antagonism

No studies were identified that characterized 2-(1-methyl-1H-indol-3-yl)propanoic acid as an agonist or antagonist for any specific receptor. While various indole derivatives are known to interact with a wide range of receptors, the receptor binding profile for this particular compound has not been documented in the reviewed literature.

Data Tables

Due to the absence of specific experimental data for 2-(1-methyl-1H-indol-3-yl)propanoic acid in the reviewed literature for the specified biological targets, no data tables could be generated.

Pregnane (B1235032) X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR) Ligand Activity

The pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR) are crucial nuclear receptors that regulate the metabolism of foreign substances (xenobiotics) and play a role in maintaining gut health. Indole-3-propionic acid (IPA), a closely related unmethylated analog produced by gut bacteria, is a known ligand for PXR. The activation of PXR by microbial metabolites like IPA can influence intestinal homeostasis and inflammatory responses.

Research has focused on developing functionalized indole derivatives that can selectively activate these receptors. For instance, selective PXR agonists have been designed based on the structures of microbial metabolites. This strategy aims to harness the anti-inflammatory effects of PXR activation while avoiding the potential off-target effects that might arise from activating other receptors like AhR. Both PXR and AhR are recognized as key regulators in the intestinal tissue, where they are exposed to a variety of ligands derived from diet and the gut microbiota, influencing processes linked to gut health and disease.

G-Protein Coupled Receptor 40 (GPR40) Agonism

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes due to its role in enhancing glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. nih.govskku.edunih.gov A series of indole-5-propanoic acid derivatives have been synthesized and evaluated for their ability to act as GPR40 agonists. nih.govskku.edunih.gov

In these studies, the indole propanoic acid structure served as a novel scaffold for potent GPR40 activation. nih.gov The agonistic activity of these compounds is typically evaluated using assays such as the nuclear factor of activated T-cells (NFAT) reporter assay and by measuring their effect on GSIS in insulinoma cell lines (e.g., MIN-6 cells). nih.govskku.edunih.gov Several compounds from these series have been identified as potent GPR40 agonists with excellent effects on insulin secretion in preclinical models. nih.govskku.edunih.gov The development of these agonists, however, has been challenged by potential hepatotoxicity observed in earlier clinical trials of other GPR40 agonists, leading to a focus on developing smaller, less lipophilic compounds to improve safety profiles. nih.gov

Table 1: GPR40 Agonistic Activity of Selected Indole-5-Propanoic Acid Derivatives

| Compound | EC50 (nM) | Reference |

|---|---|---|

| 8h | 58.6 | nih.govskku.edunih.gov |

| 8i | 37.8 | nih.govskku.edunih.gov |

| 8o | 9.4 | nih.govskku.edunih.gov |

| 4k | - | acs.org |

| 4o | - | acs.org |

Histamine (B1213489) H3 Receptor (H3R) Agonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other key neurotransmitters, including acetylcholine (B1216132) and dopamine. nih.gov While the outline specifies agonism, the vast majority of research on H3R ligands, including those with indole-like structures, has focused on the development of antagonists or inverse agonists. nih.govbiorxiv.orgmdpi.com Blocking the H3R has been shown to increase the release of neurotransmitters, a mechanism explored for its potential therapeutic effects in CNS disorders. nih.gov

Research into multitargeting ligands has explored combining H3R antagonism with acetylcholinesterase (AChE) inhibition for conditions like Alzheimer's disease. mdpi.com In studies of acetyl- and propionyl-phenoxyalkyl derivatives, compounds have been identified with high binding affinity for the human H3R, acting as antagonists. mdpi.com For instance, certain propionyl-phenoxy-pentyl(-hexyl) derivatives have shown high affinity with Kᵢ values in the low nanomolar range. mdpi.com While there is extensive literature on H3R antagonists, information specifically detailing agonistic activity by indole-propanoic acid derivatives is not prominent in the reviewed research.

Chemokine Receptor CCR2b Antagonism

The chemokine receptor CCR2b and its primary ligand, monocyte chemotactic protein-1 (MCP-1), are strongly implicated in various inflammatory diseases by mediating the migration of monocytes and other immune cells. Consequently, antagonists of the CCR2b receptor are considered potential therapeutic agents for conditions such as rheumatoid arthritis and atherosclerosis.

In the search for small-molecule CCR2b antagonists, high-throughput screening of compound libraries has been employed. Through such screening, an indole derivative was identified as a weak initial ligand for the human CCR2B receptor. This initial "hit" served as a starting point for medicinal chemistry efforts to optimize the structure, leading to the development of more potent antagonists with improved selectivity over other chemokine receptors like CCR5. nih.gov This highlights the utility of the indole scaffold as a foundational structure in the design of chemokine receptor modulators.

Auxin Receptor Protein TIR1 Antagonism

The perception of the plant hormone auxin (indole-3-acetic acid, IAA) is mediated by the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of receptors. Auxin promotes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, leading to the degradation of the repressors and the activation of auxin-responsive genes. nih.govnih.gov

Molecules that can block this interaction act as auxin antagonists. Through in silico screening and structure-based design, potent antagonists of the TIR1 receptor have been developed. One such antagonist, auxinole (B1665333) (α-[2,4-dimethylphenylethyl-2-oxo]-IAA), was designed to bind to TIR1 and block the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression. nih.govresearchgate.net Molecular docking studies suggest that these antagonists interact with key residues in the TIR1 protein that are crucial for Aux/IAA recognition. nih.govresearchgate.net Other indole-acetic acid derivatives, such as α-(phenylethyl-2-oxo)-IAA (PEO-IAA), have also been identified as potent auxin antagonists that competitively inhibit various auxin responses in plants. nih.govresearchgate.netmdpi.com

Cellular and Molecular Mechanisms of Action in Preclinical Models

Antimicrobial Action and Inhibition of Bacterial Biosynthesis Pathways (e.g., Tryptophan Biosynthesis in M. tuberculosis)

Indole-3-propionic acid (IPA), an unmethylated analog of the subject compound, has been identified as a metabolite produced by human gut microbiota with notable and selective antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. asm.orgnih.govnih.govfrontiersin.org This activity extends to drug-resistant strains of M. tuberculosis and non-tuberculous mycobacteria (NTM). frontiersin.org

The mechanism of action of IPA has been elucidated as the targeted inhibition of an essential metabolic pathway in the bacterium: tryptophan biosynthesis. asm.orgnih.govnih.gov Tryptophan is an essential amino acid that M. tuberculosis must synthesize for its survival. IPA, being a structural analog of tryptophan, acts as a molecular mimic. asm.orgnih.gov It functions as an allosteric inhibitor of anthranilate synthase (TrpE), the enzyme that catalyzes the first committed step in the tryptophan biosynthesis pathway. asm.orgfrontiersin.org

By binding to the allosteric site of TrpE, IPA mimics the natural feedback inhibition mechanism of tryptophan itself. asm.orgnih.gov This action effectively shuts down the synthesis of tryptophan, regardless of the actual intracellular levels of the amino acid, leading to tryptophan starvation and inhibition of bacterial growth. asm.orgnih.govfrontiersin.org This targeted inhibition has been confirmed through metabolic, genetic, and biochemical analyses, which showed that the antimicrobial effect of IPA could be reversed by supplementing the growth medium with tryptophan and that mutations in the allosteric binding site of TrpE conferred resistance to IPA. asm.orgnih.gov

Table 2: Antimicrobial Mechanism of Indole Propionic Acid (IPA)

| Feature | Description | Reference |

|---|---|---|

| Target Organism | Mycobacterium tuberculosis | asm.orgnih.govnih.govfrontiersin.org |

| Target Pathway | Tryptophan Biosynthesis | asm.orgfrontiersin.org |

| Molecular Target | Anthranilate synthase (TrpE) | asm.orgfrontiersin.org |

| Mechanism | Allosteric inhibition by mimicking tryptophan | asm.orgnih.govfrontiersin.org |

| Cellular Effect | Inhibition of bacterial growth due to tryptophan starvation | asm.orgnih.gov |

Anti-Inflammatory Pathways and Cytokine Modulation (e.g., NF-κB, MAPKs, PI3K/Akt, Nrf2/HO-1 modulation)

Indole derivatives are recognized for their ability to modulate key signaling pathways involved in inflammation. The anti-inflammatory activity of these compounds is often attributed to their influence on transcription factors and protein kinases that regulate the expression of pro-inflammatory mediators. mdpi.com

One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov In an inflammatory state, NF-κB translocates to the nucleus, triggering the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). mdpi.comsemanticscholar.org Studies on related indole compounds have shown the ability to inhibit this translocation, thereby downregulating the production of these inflammatory cytokines. For instance, the related compound 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid was found to reduce levels of TNF-α and IL-2. mdpi.com Similarly, Indole-3-propionic acid (IPA) has been noted for its anti-inflammatory effects, although some studies suggest its primary benefit in conditions like colitis may stem more from enhancing barrier function than direct, profound anti-inflammatory action. nih.gov

Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are another set of crucial regulators of the inflammatory response. mdpi.com The activation of MAPK signaling cascades leads to the production of inflammatory mediators. mdpi.com Some compounds modulate this pathway, leading to a reduction in inflammation.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is also implicated in inflammation and cell survival. semanticscholar.org Inhibition of this pathway has been shown to reduce inflammatory responses in certain models. semanticscholar.org Furthermore, the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress and inflammation. mdpi.comnih.gov Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, including HO-1, which can suppress inflammatory responses. mdpi.comresearchgate.net The interplay between NF-κB and Nrf2 is crucial; often, activation of Nrf2 can lead to the suppression of NF-κB activity. nih.gov

| Compound/Class | Pathway Modulated | Observed Effect | Reference |

|---|---|---|---|

| Indole Derivatives | NF-κB | Inhibition of nuclear translocation, decreased pro-inflammatory cytokine expression. | mdpi.comnih.gov |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Cytokine Production | Reduced levels of TNF-α and IL-2. | mdpi.com |

| Indole-3-propionic acid (IPA) | General Anti-inflammatory | Exhibits beneficial effects in colitis, though primarily through barrier enhancement. | nih.gov |

| General Modulators | Nrf2/HO-1 | Activation leads to suppression of oxidative stress and inflammation. | mdpi.comnih.gov |

| General Modulators | PI3K/Akt | Pathway inhibition can curtail pro-inflammatory signals. | semanticscholar.org |

Antiproliferative Effects in Cellular Systems

Several derivatives of indole-3-propanoic acid have demonstrated significant antiproliferative activities against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes or pathways that are essential for cancer cell growth and survival, such as histone deacetylases (HDAC). nih.gov

For example, a series of Indole-3-ethylsulfamoylphenylacrylamides showed potent HDAC inhibitory activity and significant cytotoxic effects on multiple cancer cell lines, with GI50 values in the nanomolar to low micromolar range—in some cases, 10-50 times more potent than the reference drug Suberanilohydroxamic acid (SAHA). nih.gov Another study on 5-Chloro-indole-2-carboxylate derivatives found potent antiproliferative activity against cell lines such as MCF-7 (breast cancer), with IC50 values as low as 32 nM. nih.gov These compounds were found to inhibit key pathways like EGFR and BRAFV600E. nih.gov

The related compound 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid was also investigated for antitumor activity and showed a slight effect, with an IC50 of 98 μM against murine macrophage J774.2 cells. mdpi.com

| Compound Series | Cancer Cell Line | Activity (GI50 / IC50) | Reference |

|---|---|---|---|

| Indole-3-ethylsulfamoylphenylacrylamides (e.g., Compound 11) | Various | Mean GI50 = 0.04 μM | nih.gov |

| 5-Chloro-indole-2-carboxylate (e.g., Compound 3b) | MCF-7 (Breast) | IC50 = 32 nM | nih.gov |

| 5-Chloro-indole-2-carboxylate (e.g., Compound 3e) | LOX-IMVI (Melanoma) | IC50 = 0.96 μM | nih.gov |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | J774.2 (Murine Macrophage) | IC50 = 98 μM | mdpi.com |

Antiviral Mechanisms in In Vitro Models

The indole nucleus is a core component of several antiviral drugs. One prominent example is Umifenovir (Arbidol), an indole derivative used against influenza. nih.gov Its mechanism of action involves inhibiting the fusion of the viral envelope with the host cell membrane, which prevents the virus from penetrating the cell and replicating. nih.govnih.gov

Research into other novel indole derivatives has revealed activity against other viruses. For instance, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus in cell culture. nih.gov The proposed mechanisms for the antiviral activity of flavonoids, which can share structural motifs with indole derivatives, include the inhibition of viral proteases and RNA polymerase. mdpi.com While direct studies on 2-(1-methyl-1H-indol-3-yl)propanoic acid are not available, the established activity of the indole scaffold suggests that it could serve as a basis for the development of novel antiviral agents.

| Compound | Virus | Cell Line | Mechanism/Effect | Reference |

|---|---|---|---|---|

| Umifenovir (Arbidol) | Influenza Virus | - | Inhibits fusion of viral envelope with cell membrane. | nih.gov |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Vero E6 | Complete inhibition of viral replication at 52.0 μM. | nih.gov |

Antioxidant Properties and Neuroprotective Mechanisms

The indole ring, particularly in compounds like Indole-3-propionic acid (IPA), is a well-documented antioxidant and neuroprotective agent. myskinrecipes.com The neuroprotective effects of such compounds are multifaceted and involve scavenging free radicals, reducing oxidative stress, and modulating neuroinflammation. nih.gov Phenolic acids and related structures are known to protect neurons and glial cells from damage. mdpi.com

IPA, a metabolite produced by intestinal microbiota, has been shown to be a potent radical scavenger. nih.gov Its neuroprotective properties are linked to its ability to cross the blood-brain barrier and protect against oxidative damage implicated in neurodegenerative diseases. myskinrecipes.comnih.gov For instance, new hydrazone hybrids derived from Indole-3-propionic acid have been synthesized and evaluated as multifunctional neuroprotective agents. mdpi.com

Derivatives of (E)-N-(2-(1H-indol-3-yl-amino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide have been synthesized and tested for their ability to scavenge DPPH radicals, with several compounds showing good antioxidant potency in vitro. scribd.com This inherent antioxidant capacity of the indole moiety is a key contributor to the neuroprotective effects observed in this class of compounds. myskinrecipes.com

Structure Activity Relationship Sar and Rational Molecular Design Principles

Correlating Structural Modifications of Indole (B1671886) Propanoic Acid Derivatives with Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For indole propanoic acid derivatives, extensive research has been conducted to map these relationships, particularly in the context of G-protein coupled receptor 40 (GPR40) agonists, which are of interest for the treatment of type 2 diabetes. nih.govacs.orgnih.gov

Systematic modifications of the indole scaffold have shown that the nature and position of substituents dramatically influence potency. For instance, in a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives developed as GPR40 agonists, the substitution pattern on the 2-aryl group was found to be critical for activity. nih.gov Small, less lipophilic compounds were often sought to improve drug-like properties. nih.gov

Key findings from these studies include:

Substitution at the C2 position: Introducing various phenyl groups at the C2 position of the indole ring has been a successful strategy. The electronic and steric properties of substituents on this phenyl ring are crucial. nih.gov

Propanoic Acid Moiety: The phenyl propanoic acid group is a common feature in many GPR40 agonists and is considered important for the agonistic effect. nih.gov

Linker Modifications: While some GPR40 agonists feature a benzyloxy or benzyl (B1604629) amine linker, utilizing the indole moiety itself as a bioisostere for this linker unit has led to the development of novel, simplified scaffolds. nih.gov

The following table summarizes the GPR40 agonistic activity of selected 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives, illustrating the impact of substitutions on the 2-aryl ring.

| Compound ID | R (Substitution on 2-phenyl ring) | GPR40 Agonistic Activity (EC₅₀, nM) |

| 8h | 2,4-difluoro | 58.6 |

| 8i | 2,5-difluoro | 37.8 |

| 8o | 2,5-dimethyl | 9.4 |

Data sourced from studies on GPR40 agonists. nih.govskku.edu

These results indicate that dimethyl substitution at the 2 and 5 positions of the phenyl ring at the C2 position of the indole scaffold leads to a significant increase in potency compared to difluoro substitutions. nih.govskku.edu Such SAR data is invaluable for guiding the design of more effective compounds. Similarly, novel indole-propionic acid derivatives have been developed as potent and selective sphingosine-1-phosphate 1 (S1P1) receptor agonists, demonstrating the scaffold's versatility. nih.gov

Impact of N1-Methylation and Alpha-Substitutions on Indole Propanoic Acid Activity

The specific substitutions on the indole nitrogen (N1) and the alpha-carbon of the propanoic acid side chain are critical determinants of a compound's pharmacological profile.

N1-Methylation: Methylation at the N1 position of the indole ring removes the hydrogen bond donor capability of the N-H group. This modification can have several consequences:

Altered Binding Interactions: The loss of the N-H group can prevent key hydrogen bonding interactions with a target receptor, potentially reducing affinity. Conversely, it can also remove an unfavorable interaction or allow the compound to adopt a more favorable conformation.

Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.

Metabolic Blocking: The N-H position can be a site for metabolism. N-methylation can block this metabolic pathway, potentially increasing the compound's half-life.

In the context of mithramycin analogues, which feature an indole side chain, the position of methylation on the indole ring was found to significantly control the conformation, DNA binding function, and cytotoxicity of the analogues. nih.gov While this study was not on indole propanoic acids directly, it highlights the principle that N-alkylation is a powerful tool for modulating biological activity. nih.gov The synthesis of various N-methylated indole derivatives, such as 4-methoxy-2-(1-methyl-1H-indol-3-yl)quinazoline, is a common strategy in medicinal chemistry to explore these effects. nih.gov

Alpha-Substitutions: Modifications at the alpha-carbon of the propanoic acid chain can influence the compound's potency and selectivity. Introducing substituents at this position can:

Introduce Chirality: Substitution at the alpha-carbon creates a chiral center, and it is common for the two enantiomers to have different biological activities and potencies.

Optimize Steric Interactions: An alpha-substituent can provide additional steric bulk that may lead to more optimal interactions within a receptor's binding pocket.

Alter Acidic Properties: The electronic nature of the substituent can influence the pKa of the carboxylic acid, which may affect its interaction with the target and its pharmacokinetic properties.

Studies on other propionic acid derivatives, such as 3-bisaryloxy propionic acids developed as matrix metalloproteinase (MMP) inhibitors, have shown that modulations of alpha-substitutions can lead to novel and potent inhibitors with improved selectivity profiles. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies for Indole-Based Scaffolds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For indole-based scaffolds, these models are crucial for rational drug design and lead optimization. nih.gov

A typical pharmacophore model for an indole-based ligand might include:

Hydrogen Bond Acceptors/Donors: The carboxylic acid of the propanoic acid chain is a key hydrogen bond acceptor and donor. The indole N-H can also act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The indole ring itself provides a large hydrophobic surface that is often critical for binding, typically through π-π stacking or hydrophobic interactions.

Defined Spatial Relationships: The model specifies the precise distances and angles between these features, providing a 3D blueprint for activity.

For GPR40 agonists, a common pharmacophore includes a phenyl propanoic acid group and a hydrophobic region, which can be satisfied by the indole scaffold. nih.gov In the design of TASK-3 channel blockers, a three-point pharmacophore model consisting of two hydrogen-bond acceptors and one aromatic ring was used to design novel 5-(indol-2-yl)pyrazolo[3,4-b]pyridines. mdpi.com

Once a pharmacophore model is established, it guides lead optimization in several ways:

Virtual Screening: The model can be used to screen large databases of virtual compounds to identify new molecules that fit the pharmacophoric requirements.

Scaffold Hopping: It can help in designing new molecules with different core structures (scaffolds) that still present the necessary pharmacophoric features.

Structure-Based Design: By aligning the pharmacophore model with the crystal structure of the target protein, medicinal chemists can design modifications that enhance binding affinity and selectivity. For example, if the model indicates an unoccupied hydrophobic pocket near the ligand, a hydrophobic group can be added to the lead compound to exploit this interaction.

Design and Synthesis of Novel Analogues Guided by SAR Studies

The insights gained from SAR and pharmacophore modeling are directly applied to the design and synthesis of new analogues with improved properties. The synthesis of indole propanoic acid derivatives often involves multi-step sequences that allow for the systematic introduction of diversity.

A general synthetic approach for 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives, for example, involves key steps such as the Sonogashira reaction to introduce various aryl groups, followed by a gold-catalyzed cyclization to form the indole ring. nih.gov The final step is typically the hydrolysis of an ester to yield the desired carboxylic acid. nih.gov

Scheme 1: Generalized Synthesis of 2-Aryl-Indole-5-Propanoic Acid Derivatives

This is a simplified, representative scheme based on synthetic strategies reported in the literature. nih.gov

This synthetic flexibility allows researchers to act upon SAR data. For example, after discovering that the 2,5-dimethylphenyl group at the C2 position resulted in high potency (see table in section 6.1), chemists could focus on synthesizing a new series of analogues with different alkyl or other small hydrophobic groups at these positions to further probe this interaction and potentially discover even more potent compounds. nih.gov Similarly, if SAR studies indicated that a hydrogen bond donor at a specific position is beneficial, analogues incorporating hydroxyl or amino groups could be synthesized. This iterative cycle of design, synthesis, and biological testing is the cornerstone of modern drug discovery.

Biosynthetic Pathways and Endogenous Significance of Indole Based Metabolites

Tryptophan Metabolism and Indole (B1671886) Production in Microbial Systems

The metabolism of tryptophan by microorganisms is a key process that generates a diverse array of bioactive indole compounds. nih.govoup.com In the gastrointestinal tract, a fraction of dietary tryptophan that is not absorbed in the small intestine reaches the colon, where it is catabolized by the resident microbiota. oup.comfrontiersin.org This microbial activity is a primary source of indole and its derivatives, which can influence host physiology. nih.govresearchgate.net The gut microbiota's influence on tryptophan metabolism is a critical factor in the communication along the gut-brain axis. nih.govnih.gov

Microbes employ several enzymatic pathways to metabolize tryptophan into indole derivatives. Two of the most significant enzymes in this process are tryptophanase and tryptophan aminotransferase.

Tryptophanase (TnaA): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is found in many Gram-negative and Gram-positive bacteria, including Escherichia coli. nih.govnih.gov Tryptophanase catalyzes the conversion of L-tryptophan into indole, pyruvate, and ammonia (B1221849). nih.govwikipedia.org The indole generated by this reaction can act as a signaling molecule, influencing processes like biofilm formation and the expression of multidrug-exporter genes in bacteria. nih.gov The tnaA gene, which encodes for tryptophanase, is part of the tna operon, and its expression is induced by the presence of tryptophan. pnas.org

Tryptophan Aminotransferase (TAA): This enzyme catalyzes the transamination of L-tryptophan to indole-3-pyruvic acid (IPyA). nih.govresearchgate.net This reaction is a key step in the indole-3-pyruvic acid pathway. bohrium.com In some bacteria, IPyA is then decarboxylated to form indole-3-acetaldehyde, which can be further oxidized to produce indole-3-acetic acid (IAA). researchgate.net This pathway is not only present in bacteria but is also a major route for auxin biosynthesis in plants. nih.govoup.comjircas.go.jp

| Enzyme | Substrate | Primary Product(s) | Significance |

|---|---|---|---|

| Tryptophanase (TnaA) | L-Tryptophan | Indole, Pyruvate, Ammonia | Direct production of indole, a key signaling molecule in microbial communities. nih.govnih.gov |

| Tryptophan Aminotransferase (TAA) | L-Tryptophan | Indole-3-pyruvic acid (IPyA) | Initial step in the IPyA pathway leading to the production of Indole-3-acetic acid (IAA) and other derivatives. nih.govresearchgate.net |

Indole propionic acid (IPA) is a significant metabolite produced exclusively by the gut microbiota from dietary tryptophan. nih.govresearchgate.netnih.gov Certain bacteria, particularly species of the genus Clostridium, are known to produce IPA. nih.govnih.gov The production of IPA is influenced by dietary factors, such as fiber intake, which can alter the composition and metabolic activity of the gut microbiome. nih.govmicrovioma.com

IPA plays a crucial role in the host-microbe interaction, exhibiting a range of beneficial effects. nih.govnih.gov It is known to enhance the gut barrier function by stimulating the expression of tight junction proteins. nih.govnih.govmdpi.com Furthermore, IPA possesses potent anti-inflammatory and antioxidant properties. nih.govfrontiersin.org It can modulate the immune system and has been shown to be a powerful scavenger of free radicals. nih.govfrontiersin.org Due to its ability to cross the blood-brain barrier, IPA can also exert effects on the central nervous system. nih.gov The production of IPA by the gut microbiota is involved in maintaining intestinal homeostasis and has been linked to the prevention of various diseases. nih.govresearchgate.net Research has shown that IPA can regulate the host's immune response and may play a role in the efficacy of certain therapies. researchgate.netasm.org

Indole Derivatives as Phytohormones and Plant Growth Regulators (e.g., Indole-3-acetic acid)

Indole-3-acetic acid (IAA) is the most common and well-studied naturally occurring plant hormone of the auxin class. wikipedia.orgtaylorandfrancis.comclinisciences.com It is a key regulator of almost all aspects of plant growth and development, including cell division, elongation, and differentiation. asm.orgnih.gov IAA is primarily synthesized in the actively growing parts of a plant, such as the apical bud and young leaves. wikipedia.orgclinisciences.com

Plants can synthesize IAA through several pathways, most of which start from tryptophan. wikipedia.org The main biosynthetic route is the indole-3-pyruvic acid (IPyA) pathway, which involves the conversion of tryptophan to IPyA by tryptophan aminotransferases (TAA), followed by the conversion of IPyA to IAA by enzymes from the YUCCA family of flavin monooxygenases. nih.govoup.comjircas.go.jp Besides plants, many plant-associated bacteria and fungi are also capable of producing IAA, which can promote plant growth. asm.orgnih.gov The concentration of IAA is critical, as it can have different effects at different levels, and plants tightly regulate their endogenous IAA levels through biosynthesis, degradation, and transport. asm.org

Endogenous Occurrence and Biological Regulation in Mammalian Systems

In mammals, indole and its derivatives are present as a result of both endogenous metabolism and, more significantly, the metabolic activity of the gut microbiota on dietary tryptophan. wikipedia.orgnih.gov These microbial metabolites, including indole, indole propionic acid (IPA), and indole-3-acetic acid (IAA), are absorbed from the gut into the systemic circulation and can influence the physiology of distant organs. nih.govnih.gov

The biological regulation and effects of these indole derivatives are often mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. frontiersin.orgnih.govnih.gov Many tryptophan metabolites, including IPA and IAA, can act as ligands for AhR, thereby modulating immune responses. frontiersin.orgnih.gov For instance, the activation of AhR by these metabolites can contribute to immune homeostasis at the intestinal barrier. nih.govfrontiersin.org The presence of these compounds in the blood of healthy individuals suggests they play a role in normal physiological processes. frontiersin.org The regulation of host immunity by microbiome-derived indoles is an area of active research, with implications for understanding and potentially treating inflammatory and metabolic diseases. researchgate.netbiorxiv.org

| Compound Name | Primary Source | Key Biological Role |

|---|---|---|

| Indole | Microbial metabolism of Tryptophan | Intercellular signaling in microbes, AhR ligand in mammals. nih.govnih.gov |

| Indole-3-propionic acid (IPA) | Microbial metabolism of Tryptophan | Enhances gut barrier, anti-inflammatory, antioxidant, AhR ligand. nih.govnih.govfrontiersin.org |

| Indole-3-acetic acid (IAA) | Plant biosynthesis, Microbial metabolism | Major plant growth hormone (auxin), AhR ligand in mammals. frontiersin.orgwikipedia.orgclinisciences.com |

| Indole-3-pyruvic acid (IPyA) | Tryptophan metabolism intermediate | Precursor in the biosynthesis of Indole-3-acetic acid. nih.govoup.com |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Methodologies for Indolepropanoic Acid Derivatives

Future efforts in synthetic chemistry should be directed towards the development of more streamlined and versatile methodologies. The exploration of novel catalytic systems, such as those employing palladium or gold, has shown promise in the synthesis of indole (B1671886) scaffolds and could be adapted for the efficient production of indolepropanoic acid derivatives. nih.govorganic-chemistry.org Additionally, one-pot procedures and multicomponent reactions could significantly reduce the number of synthetic steps, leading to higher yields and a more environmentally friendly process. mdpi.com The development of stereoselective synthetic routes is also a critical area of future research, as the chirality of these molecules can significantly impact their biological activity.

| Synthetic Approach | Starting Materials | Key Features | Potential for Improvement |

| Base-catalyzed reaction | Indole, Acrylic acid | Readily available starting materials. google.com | Yield and efficiency can be variable. google.com |

| Fischer Indole Synthesis | Phenylhydrazone of diethyl alpha-ketoadipate | Classic and well-established method. google.com | Multi-step process involving hydrolysis and decarboxylation. google.com |

| Palladium-catalyzed coupling | o-gem-dihalovinylanilines, Organoboron reagents | Modular and allows for a wide range of substituents. organic-chemistry.org | Catalyst cost and removal can be a concern. |

| Gold-catalyzed synthesis | Acetylenic intermediates | Mild reaction conditions. nih.gov | Substrate scope may be limited. |